

# **Application of AZD5213 in Tourette's Syndrome Studies: Application Notes and Protocols**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZD5213** is an investigational small molecule that acts as a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[1][2] This receptor is primarily expressed in the central nervous system and plays a crucial role in modulating the release of several neurotransmitters, including histamine and dopamine, which are implicated in the pathophysiology of Tourette's Syndrome.[1][3] The rationale for exploring **AZD5213** in Tourette's Syndrome stems from genetic evidence linking mutations in histamine synthesis to the disorder and the drug's potential to counteract the associated changes in brain chemistry. [1][3]

This document provides a comprehensive overview of the application of **AZD5213** in Tourette's Syndrome studies, with a focus on a key clinical trial (NCT01904773). It includes available data on the drug's pharmacology, clinical trial protocols, and safety profile to support further research and development.

#### **Mechanism of Action**

**AZD5213** is a brain-permeable, selective inverse agonist of the human histamine H3 receptor. [1] The H3 receptor functions as a presynaptic autoreceptor, and its blockade by **AZD5213** leads to an increase in the release of histamine.[2] Additionally, H3 receptors act as heteroreceptors on other neurons, and their antagonism can modulate the release of other key



neurotransmitters. In preclinical studies, **AZD5213** has been shown to trigger the release of acetylcholine, dopamine, and norepinephrine in the rat prefrontal cortex.[2] The modulation of these neurotransmitter systems, particularly the dopaminergic pathways, is thought to be a key mechanism for its potential therapeutic effect in Tourette's Syndrome.[1][3]

#### **Preclinical and Clinical Data**

While the full results from the Tourette's Syndrome clinical trial have not been formally published, data from other studies provide insights into the pharmacokinetic and safety profile of **AZD5213**.

## **Pharmacokinetic Properties (in Healthy Volunteers)**

The following table summarizes the pharmacokinetic parameters of **AZD5213** observed in studies with healthy adult volunteers.

| Parameter                            | Value               | Reference |
|--------------------------------------|---------------------|-----------|
| Time to Maximum Concentration (Tmax) | 0.7 - 2.0 hours     | [2]       |
| Terminal Half-life (t1/2)            | 5 - 7 hours         | [2]       |
| Plasma Affinity Constant (Ki,pl)     | 1.14 nmol/L         | [2]       |
| Receptor Occupancy                   | ~50% at 0.1 mg dose | [2]       |

#### Safety and Tolerability (in Healthy Volunteers)

**AZD5213** has been administered to over 200 human subjects in single doses up to 80mg and multiple doses up to 18mg daily for 10 days.[1][2] The most frequently reported adverse events are summarized below.



| Adverse Event                           | Severity         | Reference |
|-----------------------------------------|------------------|-----------|
| Sleep disorder                          | Dose-limiting    | [2]       |
| Night sweats                            | Dose-limiting    | [2]       |
| Decreased quantity and quality of sleep | Dose-limiting    | [2]       |
| Nausea                                  | Mild to moderate | [2]       |
| Headache                                | Mild to moderate | [2]       |

#### **Clinical Trial Protocol: NCT01904773**

A key study investigating **AZD5213** in Tourette's Syndrome was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, two-part crossover study in adolescents.[4][5]

### **Study Objectives**

- Primary: To assess the safety and tolerability of AZD5213 in adolescents with Tourette's Disorder.[4]
- Secondary: To evaluate the pharmacokinetic profile and preliminary efficacy of AZD5213 in reducing tic severity.[4]

#### **Study Design**

- Part 1 (1 week): An open-label phase to assess the safety, tolerability, and pharmacokinetics
  of a single low dose of AZD5213.[4][5]
- Part 2 (24 weeks): A blinded, crossover phase where participants received two different doses of AZD5213 and a placebo in six consecutive four-week periods.[4][5]

# **Participant Population**



| Inclusion Criteria                                                                        | Exclusion Criteria                                                       |
|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Ages 12 to 17 years.[4]                                                                   | History or presence of a clinically important sleep disorder.[4]         |
| Diagnosis of Tourette's Disorder according to DSM-IV-TR criteria.[4]                      | Presence of any other significant psychiatric or neurologic disorder.[4] |
| Yale Global Tic Severity Scale (YGTSS) Total Tic Score ≥ 20 at screening and baseline.[4] |                                                                          |
| Tics causing impairment in school, occupational, or social functioning.[4]                |                                                                          |
| Weight ≥ 40 kg.[4]                                                                        | <del>-</del>                                                             |

### **Experimental Protocol: Part 1**

- Screening (up to 21 days): Determine subject eligibility based on inclusion/exclusion criteria.
   [4]
- Day 1 (In-clinic):
  - o Perform baseline assessments.
  - Administer a single low dose of AZD5213.
  - Monitor for safety and tolerability.
  - Collect blood samples for pharmacokinetic (PK) analysis.[4][5]
- Days 2-7 (At home):
  - Subject self-administers the study drug.
  - Daily telephone contact to assess for adverse events and concomitant medications.[4][5]
- Day 8 (In-clinic):
  - Assess safety and tolerability.



Collect blood samples for PK analysis (pre-dose and 2-4 hours post-dose).[4][5]

#### **Experimental Protocol: Part 2**

- Randomization: Eligible subjects from Part 1 are randomized to a sequence of six four-week crossover treatment periods.
- Treatment Periods (6 x 4 weeks):
  - Each subject receives two different doses of AZD5213 and a placebo.
  - Each treatment is administered for two of the six four-week periods.
- Assessments:
  - Safety and tolerability are monitored throughout.
  - Efficacy is assessed, primarily through the Yale Global Tic Severity Scale (YGTSS).
- Follow-up (14 ± 7 days): A follow-up visit is conducted after the last dose of the study drug.[4]

# Visualizations Signaling Pathway of AZD5213



Click to download full resolution via product page

Caption: Proposed mechanism of AZD5213 in modulating neurotransmitter release.

## **Experimental Workflow for NCT01904773**





Click to download full resolution via product page

Caption: Workflow of the NCT01904773 clinical trial.



# Logical Relationship of AZD5213's Therapeutic Hypothesis



Click to download full resolution via product page

Caption: Therapeutic rationale for **AZD5213** in Tourette's Syndrome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New clinical trial for Tourette's Disorder Overlook Atlantic Health [ahs.atlantichealth.org]
- 2. njcts.org [njcts.org]



- 3. New approach for those with Tourette Syndrome being tested in clinical trials TS Parents
   Online [njcts.org]
- 4. Safety, Tolerability, Pharmacokinetic, and Efficacy Study of AZD5213 in Adolescents with Tourette's Disorder [astrazenecaclinicaltrials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application of AZD5213 in Tourette's Syndrome Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605768#application-of-azd5213-in-tourette-s-syndrome-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com